

Application Notes and Protocols: Catalytic Asymmetric Synthesis of 2-Nitro-3-pentanol

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Compound of Interest

Compound Name: 2-Nitro-3-pentanol

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic asymmetric synthesis of β -nitro alcohols is a cornerstone of modern organic chemistry, providing access to chiral building blocks that are pivotal in the synthesis of a wide array of pharmaceuticals and biologically active compounds. The Henry, or nitroaldol, reaction, which facilitates the carbon-carbon bond formation between a nitroalkane and a carbonyl compound, is a powerful tool in this regard. When rendered asymmetric, this reaction allows for the stereocontrolled construction of vicinal nitro- and hydroxyl-functionalized stereocenters. **2-Nitro-3-pentanol**, synthesized from the reaction of propanal and nitroethane, is a valuable chiral intermediate. Its constituent functional groups can be readily transformed into other key functionalities, such as amino alcohols, which are prevalent in many drug candidates. This document provides detailed protocols for the catalytic asymmetric synthesis of **2-Nitro-3-pentanol**, focusing on a well-established copper-catalyzed methodology.

Data Presentation

The following table summarizes the quantitative data for the catalytic asymmetric synthesis of **2-Nitro-3-pentanol**, based on a representative and effective protocol.

Catalyst System	Substrates	Yield (%)	Diastereomeric Ratio (syn:anti)	Enantiomeric Excess (ee, %)
Cu(I)-tetrahydrosalen complex	Propanal, Nitroethane	85	95:5	96 (for the syn diastereomer)

Experimental Protocols

This section details the methodology for the catalytic asymmetric synthesis of **2-Nitro-3-pentanol** using a chiral copper(I)-tetrahydrosalen complex.

Materials:

- Propanal (freshly distilled)
- Nitroethane
- Copper(I) iodide (CuI)
- Chiral tetrahydrosalen ligand
- Anhydrous solvent (e.g., Tetrahydrofuran - THF)
- Standard laboratory glassware (oven-dried)
- Magnetic stirrer and stir bar
- Inert atmosphere (Nitrogen or Argon)
- Reagents for workup and purification (e.g., saturated aqueous ammonium chloride, ethyl acetate, anhydrous magnesium sulfate, silica gel for chromatography)

Procedure:

- Catalyst Preparation (in situ):

- To an oven-dried Schlenk flask under an inert atmosphere, add the chiral tetrahydrosalen ligand (0.05 mmol).
- Add copper(I) iodide (CuI) (0.05 mmol).
- Add anhydrous tetrahydrofuran (THF) (2.0 mL) via syringe.
- Stir the resulting mixture at room temperature for 1 hour to allow for the formation of the active catalyst complex.
- Reaction Execution:
 - Cool the flask containing the catalyst solution to the desired reaction temperature (e.g., -20 °C) using a suitable cooling bath.
 - Add nitroethane (1.5 mmol) to the catalyst solution via syringe.
 - Add propanal (1.0 mmol) dropwise to the reaction mixture over a period of 5 minutes.
 - Stir the reaction mixture at -20 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 24-48 hours.
- Work-up and Purification:
 - Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution (5 mL).
 - Allow the mixture to warm to room temperature.
 - Extract the aqueous layer with ethyl acetate (3 x 10 mL).
 - Combine the organic layers and wash with brine (10 mL).
 - Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure **2-Nitro-3-**

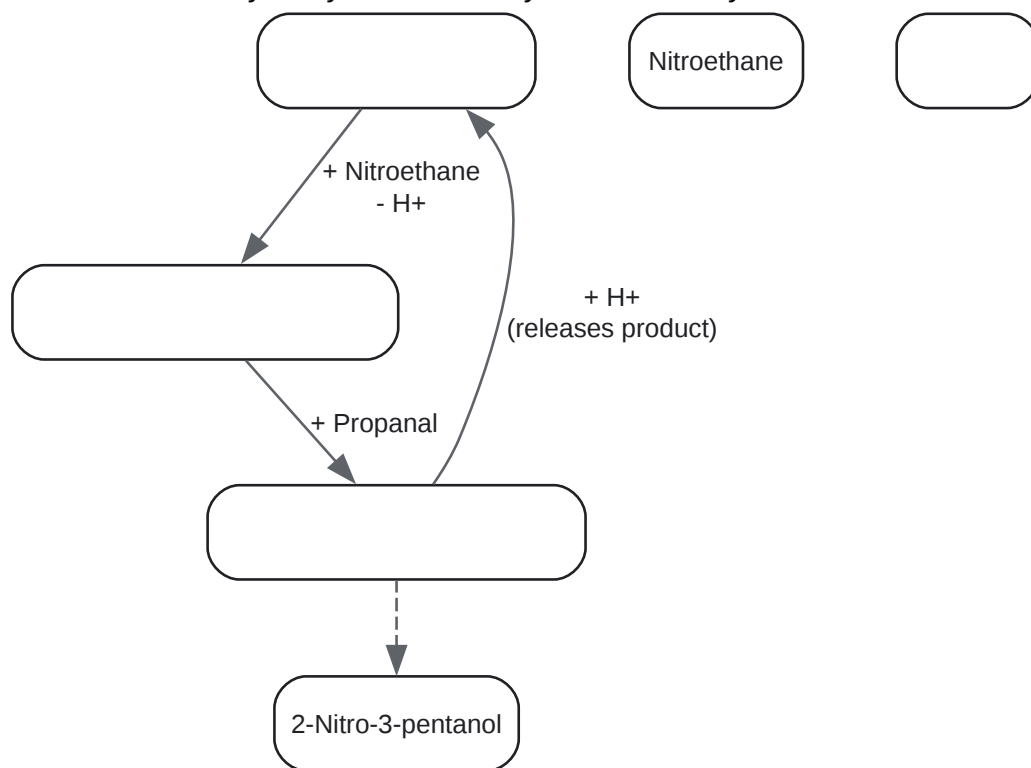
pentanol.

- Characterization:
 - Determine the yield of the purified product.
 - Analyze the diastereomeric ratio and enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) or by Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral shift reagent.

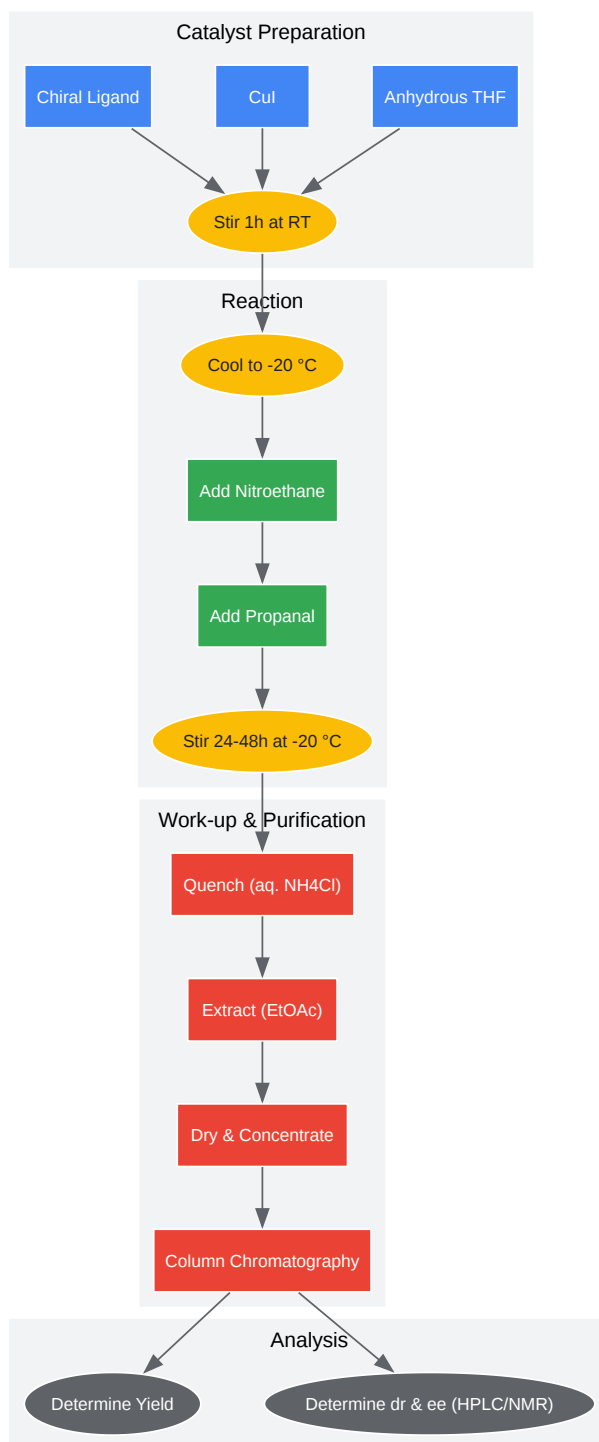
Mandatory Visualization

The following diagrams illustrate the key aspects of the synthesis.

Catalytic Cycle for the Asymmetric Henry Reaction



Experimental Workflow for the Synthesis of 2-Nitro-3-pentanol

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